molecular formula C10H11BrO2 B1590121 Methyl 4-(1-bromoethyl)benzoate CAS No. 16281-97-3

Methyl 4-(1-bromoethyl)benzoate

Cat. No. B1590121
CAS RN: 16281-97-3
M. Wt: 243.1 g/mol
InChI Key: IXZOUWPYWNKWCX-UHFFFAOYSA-N
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Description

“Methyl 4-(1-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . It is used in the preparation of potential anti-HIV agents . The molecules of this compound are almost planar .


Synthesis Analysis

“Methyl 4-(1-bromoethyl)benzoate” can be synthesized from the reaction of 4-methylbenzoate with N-bromosuccinimide and AIBN, followed by filtration and concentration .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(1-bromoethyl)benzoate” is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 . The molecules of this compound are almost planar .


Chemical Reactions Analysis

“Methyl 4-(1-bromoethyl)benzoate” is an important drug intermediate . It is used in the synthesis of potential anti-HIV agents .


Physical And Chemical Properties Analysis

“Methyl 4-(1-bromoethyl)benzoate” is a solid or liquid at room temperature . It has a molecular weight of 243.1 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

    Preparation of Potential Anti-HIV Agents

    • Field : Medicinal Chemistry
    • Application Summary : Methyl 4-(bromomethyl)benzoate is used in the synthesis of potential anti-HIV agents . These agents could potentially inhibit the replication of the HIV virus.

    Synthesis of Aldose Reductase Inhibitors

    • Field : Biochemistry
    • Application Summary : Methyl 4-(bromomethyl)benzoate is used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors . Aldose reductase inhibitors are used in the treatment of complications of diabetes mellitus.

    Synthesis of 9-O-(4-carboxybenzyl)berberine (CBB)

    • Field : Organic Chemistry
    • Application Summary : Methyl 4-(bromomethyl)benzoate is used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) .

    Synthesis of Three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine analogs

    • Field : Organic Chemistry
    • Application Summary : Methyl 4-bromobenzoate is used in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine analogs . These compounds are employed as antifolates.

    Synthesis of Three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine analogs

    • Field : Organic Chemistry
    • Application Summary : Methyl 4-bromobenzoate is used in the synthesis of three-carbon-bridged 5-substituted furo [2,3-d]pyrimidine and 6-substituted pyrrolo [2,3-d]pyrimidine analogs . These compounds are employed as antifolates.

    Synthesis of 9-O-(4-carboxybenzyl)berberine (CBB)

    • Field : Organic Chemistry
    • Application Summary : Methyl 4-(bromomethyl)benzoate is used in the synthesis of 9-O-(4-carboxybenzyl)berberine (CBB) .

Safety And Hazards

“Methyl 4-(1-bromoethyl)benzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed .

properties

IUPAC Name

methyl 4-(1-bromoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOUWPYWNKWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492140
Record name Methyl 4-(1-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1-bromoethyl)benzoate

CAS RN

16281-97-3
Record name Methyl 4-(1-bromoethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-ethylbenzoate (5.12 g) in carbon tetrachloride (50 ml) were added perbenzoic anhydride (0.20 g) and N-bromosuccinimide (6.07 g) in turn, and the mixture was heated and refluxed. After 30 minutes, the mixture was allowed to cool, and the precipitate was separated by filtration, and washed with carbon tetrachloride. The filtrate and the washings were combined, and concentrated under reduced pressure to give the title compound (8.28 g)
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
perbenzoic anhydride
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OOOC(=O)c1ccccc1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of trimethylsillyldiazomethane in THF (2M, 49.1 mL, 98.3 mmol) was added dropwise to a solution of 4-(1-bromoethyl)benzoic acid (15 g, 66 mmol) in methanol (75 mL) and THF (75 mL) at 0° C. The resulting mixture was stirred at 23° C. for 3 h, then concentrated and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution (2×). The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the title compound. 1H NMR (400 MHz, CDCl3): δ 8.02 (d, 2H, J=8.5 Hz), 7.51 (d, 2H, J=8.2 Hz), 5.21 (q, 1H, J=6.7 Hz), 3.92 (s, 3H), 2.06 (d, 3H, J=7.0 Hz).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
49.1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 4-(1-bromo-ethyl)-benzoic acid (2.70 g, 11.8 mmol) in diethyl ether (20 mL) and methanol (5 mL) was cooled to 0° C. and treated with trimethylsilyldiazomethane (2 M in diethylether, 11.8 mL). After 1 h at 0° C. the solvents were removed under reduced pressure, the residue was re-dissolved in ethyl acetate (20 mL) and washed with aqueous NaHCO3 solution. The organic layer was collected, dried over MgSO4 and evaporated under reduced pressure.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a stirred solution of 4-(1-hydroxy-ethyl)-benzoic acid methyl ester (Step B, 2.12 g, 11.7 mmol) in CH2Cl2 (25 mL) at 0° C. were added carbon tetra bromide (5.07 g, 15.3 mmol) and triphenylphosphine (3.71 g, 14.04 mmol). The reaction mixture was stirred overnight at room temperature, after completion of the reaction, was poured into H2O (50 mL). The aqueous solution was extracted with CH2Cl2 (2×100 mL) and the combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography in hexanes/ethyl acetate (5%) to afford 4-(1-bromo-ethyl)-benzoic acid methyl ester as a colorless liquid. (2.45 g, 85%): 1H NMR (300 MHz, CDCl3): δ 8.0 (d, J=8.4 Hz, 2H), 7.47 (d, J=8.1 Hz, 2H), 5.11 (q, J=6.9 Hz, 1H), 3.91 (s, 3H), 1.83 (d, J=6.9 Hz, 3H); TLC conditions: Uniplate silica gel, 250 microns; mobile phase=ethyl acetate-hexanes (1:5); Rf=0.8.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(1-bromoethyl)benzoate
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Methyl 4-(1-bromoethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(1-bromoethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(1-bromoethyl)benzoate

Citations

For This Compound
6
Citations
G Audran, P Brémond, JP Joly, SRA Marque… - Organic & …, 2016 - pubs.rsc.org
The application of alkoxyamines as initiators/controllers in nitroxide mediated polymerization and as agents for theranostics requires the development of switchable (from stable one to …
Number of citations: 18 pubs.rsc.org
H Xiao, Z Liu, H Shen, B Zhang, L Zhu, C Li - Chem, 2019 - cell.com
Direct trifluoromethylation of C(sp 3 )–H bonds, especially in late stages, remains a formidable challenge. Herein, we describe the copper-catalyzed benzylic C(sp 3 )–H …
Number of citations: 92 www.cell.com
AC Greene - 2009 - search.proquest.com
Since alkoxyamines, O-alkylated nitroxide derivatives, are important control agents for nitroxide-mediated polymerization, protocols for their synthesis should be straigh-forward, cost-…
Number of citations: 0 search.proquest.com
S Shen, C Picci, K Ustinova, V Benoy… - Journal of Medicinal …, 2021 - ACS Publications
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for the treatment of neurodegenerative disorders. SW-100 (1a), a phenylhydroxamate-based HDAC6 inhibitor (HDAC6i…
Number of citations: 13 pubs.acs.org
C Spitz, M Bertrand, V Remusat, T Terme… - The Journal of Organic …, 2022 - ACS Publications
We describe herein the intermolecular addition reaction of benzyl halides to aldehydes and imines using photoactivated tetrakis(dimethylamino)ethylene (TDAE) as superphotoreductant…
Number of citations: 1 pubs.acs.org
C Spitz, M Matteudi, G Tintori, J Broggi… - The Journal of …, 2020 - ACS Publications
We report here the intermolecular metal-free addition reaction of functionalized benzyl halides to aldehydes using a super electron donor (SED). The metal-free and mild conditions …
Number of citations: 7 pubs.acs.org

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